molecular formula C16H11N3O2 B14332066 3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 104053-81-8

3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B14332066
CAS No.: 104053-81-8
M. Wt: 277.28 g/mol
InChI Key: ONIBTDPQJAKLCZ-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused to an indole ring, with a phenyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can be achieved through various synthetic routes. One common method involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, or cyanamides. This reaction leads to the formation of 5H-pyrimido[5,4-b]indole derivatives, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, such as ytterbium, to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Properties

CAS No.

104053-81-8

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

IUPAC Name

3-phenyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C16H11N3O2/c20-15-14-13(11-8-4-5-9-12(11)17-14)18-16(21)19(15)10-6-2-1-3-7-10/h1-9,17H,(H,18,21)

InChI Key

ONIBTDPQJAKLCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)NC2=O

Origin of Product

United States

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